Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOQMDUDKCMVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591325 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146307-51-9 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic steps, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process commencing with the hydrogenation of p-aminobenzoic acid. This is followed by the protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group and concludes with the esterification of the carboxylic acid moiety. A critical aspect of this synthesis is the control of stereochemistry to obtain the desired cis isomer.

A logical workflow for this synthesis is outlined below:

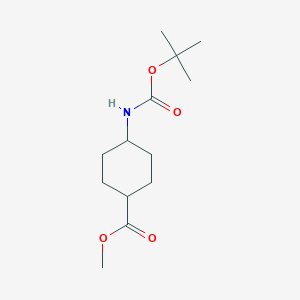

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Hydrogenation of p-Aminobenzoic Acid

The initial step involves the reduction of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. Catalytic hydrogenation over palladium is reported to preferentially yield the cis-isomer.[1]

Protocol: A mixture of p-aminobenzoic acid (0.20 mole, 27.4 g) and a 10% rhodium-0.1% palladium on carbon catalyst (2 g) in 200 mL of water is placed in a pressure vessel. The mixture is then hydrogenated at 50 p.s.i. until the theoretical amount of hydrogen has been absorbed. Following hydrogenation, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Boc Protection of 4-Aminocyclohexanecarboxylic Acid

The amino group of the cyclohexanecarboxylic acid intermediate is protected using di-tert-butyl dicarbonate (Boc)2O. This step can be performed as part of a one-pot procedure following the hydrogenation.

Protocol: To the aqueous solution of 4-aminocyclohexanecarboxylic acid from the previous step, acetone (30 volumes) and di-tert-butyl dicarbonate (1.0 equivalent) are added. The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction to isolate the N-Boc protected product.

Step 3: Esterification and Isomer Separation

The final step involves the esterification of the carboxylic acid and the crucial separation of the desired cis isomer. Selective esterification of the cis isomer can be achieved, facilitating its separation from the trans isomer. A patent describes a method for the selective esterification of the cis-isomer which can be adapted.[2] While the patent focuses on the synthesis of the trans-isomer by reacting the cis-isomer, the principle of selective reaction can be applied to isolate the unreacted trans-isomer and the desired cis-ester.

Protocol using DCC/DMAP (Steglich Esterification): To a solution of the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in anhydrous dichloromethane (CH2Cl2) at 0 °C, are added 4-dimethylaminopyridine (DMAP) as a catalyst, methanol (1.2 equivalents), and dicyclohexylcarbodiimide (DCC) (1.1 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers of the methyl ester.

Quantitative Data

The following table summarizes the expected yields and key properties of the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| cis/trans-4-Aminocyclohexanecarboxylic Acid | C₇H₁₃NO₂ | 143.18 | 70-85% | Mixture |

| cis/trans-4-(Boc-amino)cyclohexanecarboxylic Acid | C₁₂H₂₁NO₄ | 243.30 | 90-95% | Mixture |

| This compound | C₁₃H₂₃NO₄ | 257.33 | 40-50% (after separation) | >97%[3] |

Characterization Data for this compound

The structure and purity of the final product are confirmed by spectroscopic methods.

| Technique | Data |

| ¹H NMR | Key signals include a triplet for the methyl ester protons around δ 3.65 ppm.[1] |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the cyclohexane ring and the tert-butyl group. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H (carbamate), C=O (ester and carbamate), and C-O bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

| Purity (HPLC) | Reverse-phase HPLC with UV detection at 254 nm is a standard method to assess purity, which is typically greater than 97%.[1] |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent used.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the reaction conditions for their specific laboratory settings.

References

An In-depth Technical Guide to Methyl cis-4-(boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable carbocyclic building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amino and carboxyl functionalities, makes it a versatile intermediate for the synthesis of complex molecules with precise stereochemical control. The cis-configuration of the substituents influences the spatial orientation of pharmacophoric features, which can be critical for molecular recognition and biological activity. This document provides a comprehensive overview of the available physicochemical properties, a plausible synthetic approach, and the potential applications of this compound.

Physicochemical Properties

Table 1: Core Properties of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

| Property | Value | Source |

| CAS Number | 364385-64-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| trans-4-(Boc-amino)cyclohexanecarboxylic acid | C₁₂H₂₁NO₄ | 243.30 | Not specified (crystals) | The corresponding carboxylic acid (trans isomer).[2] |

| Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Data not available | The de-protected amine hydrochloride salt.[3] |

| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | - | The parent ester without the amino and Boc groups. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for analogous compounds. A common approach involves the hydrogenation of a p-aminobenzoic acid derivative, followed by protection of the amino group and esterification of the carboxylic acid.

Plausible Synthetic Pathway

A likely synthetic route starts with p-aminobenzoic acid. The aromatic ring is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. Finally, the carboxylic acid is esterified to yield the methyl ester. The cis and trans isomers can be separated at various stages, often by chromatography or crystallization. A patent for the synthesis of the trans-isomer suggests that separation can be challenging but is achievable.[4][5]

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Boc Protection

This protocol is a general procedure for the protection of an amino group with a Boc anhydride.

-

Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the amino group.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the reaction mixture while stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Experimental Protocol for Esterification (Fischer Esterification)

This protocol describes a general method for the esterification of a carboxylic acid.

-

Reaction Setup: Suspend the Boc-protected amino acid (1 equivalent) in methanol (which acts as both solvent and reactant).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Neutralization: After completion, cool the reaction mixture and carefully neutralize the acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by silica gel chromatography.

Applications in Drug Development

While specific biological activities or signaling pathway involvements for this compound have not been detailed in the available literature, its structural motifs are of significant interest in medicinal chemistry.

-

Scaffold for Drug Candidates: The cyclohexane core provides a rigid, three-dimensional framework that can be used to orient functional groups in a defined spatial arrangement. This is crucial for optimizing interactions with biological targets such as enzymes and receptors.

-

Peptide Mimetics: As a constrained amino acid analogue, it can be incorporated into peptides to induce specific conformations or to improve metabolic stability.

-

Building Block for Complex Molecules: The protected amino and ester groups allow for sequential chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential drug candidates.[6]

Caption: Role of the title compound in the drug discovery process.

Conclusion

This compound is a synthetically useful building block for the development of new chemical entities. While detailed physicochemical and biological data are sparse in the public domain, its structural features suggest significant potential in the fields of peptide chemistry and small molecule drug discovery. The provided synthetic strategies, although general, offer a solid foundation for its preparation in a laboratory setting. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]

In-Depth Technical Guide: Methyl cis-4-(boc-amino)cyclohexanecarboxylate

CAS Number: 364385-64-8

Introduction

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a key bifunctional building block employed in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its cyclohexane scaffold provides a rigid, three-dimensional framework, while the orthogonally protected amine and methyl ester functionalities allow for sequential chemical modifications. This makes it an invaluable component in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data such as melting and boiling points are not consistently reported in publicly available literature, the fundamental properties of this compound have been established. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 364385-64-8 | [1][2] |

| Molecular Formula | C13H23NO4 | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥97% | [3] |

| Storage Temperature | 4°C | |

| Density | 1.07 ± 0.1 g/cm³ | |

| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate |

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A plausible synthetic route starts with p-aminobenzoic acid, which is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The cis isomer is preferentially formed under certain catalytic hydrogenation conditions.[6] This is followed by the protection of the amino group with a Boc-anhydride and subsequent esterification of the carboxylic acid to yield the final product.

Caption: Illustrative synthetic workflow for this compound.

General Experimental Protocol (Illustrative)

-

Hydrogenation of p-Aminobenzoic Acid:

-

In an autoclave, combine p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), and a 10% aqueous solution of sodium hydroxide.

-

Pressurize the vessel with hydrogen gas to 15 bar and heat to 100°C with stirring.

-

Maintain the reaction for approximately 20 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the catalyst.

-

-

Boc Protection of the Amino Group:

-

To the aqueous filtrate, add acetone and di-tert-butyl dicarbonate (Boc anhydride).

-

Stir the mixture at room temperature for 20 hours.

-

Acidify the aqueous solution with a suitable acid (e.g., citric acid) to a pH of 4.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected carboxylic acid.

-

-

Esterification and Isomer Separation:

-

Dissolve the mixture of cis and trans Boc-protected carboxylic acids in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux the mixture, monitoring the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.

-

The resulting crude product can then be purified by column chromatography to separate the cis and trans isomers, yielding the pure this compound.

-

Applications in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexane scaffold of this molecule often serves as a linker component in the PROTAC structure, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The Boc-protected amine can be deprotected to allow for the attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling to the target protein ligand.

Conceptual Signaling Pathway of a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a building block like this compound.

Caption: General mechanism of action for a PROTAC in targeted protein degradation.

Spectroscopic Data (Representative)

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons around 3.65 ppm, multiplets for the cyclohexane ring protons, and a singlet for the nine protons of the Boc-protecting group.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the ester and the Boc-group, as well as for the carbons of the cyclohexane ring and the quaternary carbon of the tert-butyl group.

Conclusion

This compound is a synthetically versatile and highly valuable building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex molecules designed to interact with specific biological targets. As research into PROTACs and other novel drug modalities continues to expand, the importance of such foundational chemical building blocks will undoubtedly grow.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. Due to the limited availability of public domain experimental spectra for this specific compound, this paper presents predicted spectroscopic data based on its known structure, alongside standardized experimental protocols for its characterization.

Physicochemical Properties

This compound is a carbamate-protected amino acid ester. The cis stereochemistry indicates that the Boc-amino and the methyl ester groups are on the same side of the cyclohexane ring.

| Property | Value |

| CAS Number | 364385-64-8 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | Broad Singlet | 1H | -NH -Boc |

| ~3.67 | Singlet | 3H | -COOCH₃ |

| ~3.55 | Multiplet | 1H | CH -NHBoc |

| ~2.25 | Multiplet | 1H | CH -COOCH₃ |

| ~1.80 - 2.00 | Multiplet | 4H | Cyclohexane CH₂ (axial) |

| ~1.45 - 1.60 | Multiplet | 4H | Cyclohexane CH₂ (equatorial) |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.5 | C =O (Ester) |

| ~155.0 | C =O (Carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~51.5 | -COOC H₃ |

| ~48.0 | C H-NHBoc |

| ~42.0 | C H-COOCH₃ |

| ~30.0 | Cyclohexane C H₂ |

| ~28.4 | -C(C H₃)₃ |

| ~25.0 | Cyclohexane C H₂ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (Amide) |

| ~2950, ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1250, ~1170 | Strong | C-O Stretch (Ester and Carbamate) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 257 | [M]⁺ (Molecular Ion) |

| 201 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 158 | [M - Boc]⁺ |

| 142 | [M - Boc - NH₂]⁺ |

| 100 | [Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 ppm.

-

Acquisition Time: 3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.

-

GC-MS Parameters (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230°C.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualization of Workflows and Pathways

Logical Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in medicinal chemistry and drug development. This document details the expected spectral data, a standardized experimental protocol for its acquisition, and a visualization of its synthetic pathway.

Introduction

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS Number: 364385-64-8) is a valuable bifunctional molecule incorporating a protected amine and a methyl ester on a cyclohexane scaffold. The cis stereochemistry of the substituents at the 1 and 4 positions of the cyclohexane ring plays a crucial role in determining the molecule's three-dimensional conformation and, consequently, its utility in the synthesis of complex molecular architectures. Accurate interpretation of its ¹H NMR spectrum is paramount for confirming its structural integrity and purity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for each proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is critical for confirming the cis configuration of the cyclohexane ring.

Due to the lack of a publicly available, experimentally determined ¹H NMR spectrum with full spectral parameters for the cis-isomer, the following table summarizes the predicted chemical shifts, multiplicities, and coupling constants based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The integration values are theoretical and correspond to the number of protons responsible for each signal.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Boc) | ~4.5 (broad) | Singlet (broad) | - | 1H |

| CH-N (H4) | ~3.5 - 3.7 | Multiplet (broad) | - | 1H |

| OCH₃ | ~3.65 | Singlet | - | 3H |

| CH-CO₂Me (H1) | ~2.3 - 2.5 | Multiplet | - | 1H |

| Cyclohexane CH₂ (axial) | ~1.8 - 2.0 | Multiplet | - | 4H |

| Cyclohexane CH₂ (equatorial) | ~1.4 - 1.6 | Multiplet | - | 4H |

| C(CH₃)₃ (Boc) | ~1.44 | Singlet | - | 9H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, the concentration of the sample, and the spectrometer frequency. The broadness of the NH and CH-N signals is often observed due to conformational exchange and/or quadrupolar effects from the nitrogen atom.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of the protons.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

3.2. Instrument Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the proton frequency and the magnetic field shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all peaks to determine the relative number of protons for each signal.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants for all multiplets.

-

Synthetic Pathway Visualization

The synthesis of this compound typically involves the protection of the amino group of a precursor molecule followed by esterification. A common synthetic route is illustrated below.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this important synthetic intermediate. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality spectral data, which is essential for unambiguous structural confirmation and purity assessment in drug discovery and development workflows.

An In-depth Technical Guide to the Spectroscopic Data of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It includes detailed, standardized experimental protocols for acquiring such spectra and a logical workflow for the characterization of the title compound.

Compound Overview

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a derivative of cis-4-aminocyclohexanecarboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester. This compound is a valuable building block in medicinal chemistry and drug discovery.

Table 1: General Information for this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 364385-64-8 |

| Purity | Typically ≥97%[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | br s | 1H | -NH -Boc |

| ~3.8 | m | 1H | -CH -NHBoc |

| 3.67 | s | 3H | -COOCH ₃ |

| ~2.4 | m | 1H | -CH -COOCH₃ |

| 1.8-2.0 | m | 4H | Cyclohexane -CH ₂ (axial) |

| 1.5-1.7 | m | 4H | Cyclohexane -CH ₂ (equatorial) |

| 1.44 | s | 9H | -C(CH ₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (ester) |

| ~155 | C =O (carbamate) |

| ~79 | -C (CH₃)₃ |

| ~52 | -COOC H₃ |

| ~48 | -C H-NHBoc |

| ~42 | -C H-COOCH₃ |

| ~30 | Cyclohexane -C H₂ |

| ~28 | -C(C H₃)₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (carbamate) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 257 | Low | [M]⁺ (Molecular Ion) |

| 201 | Moderate | [M - C₄H₈]⁺ (loss of isobutylene) |

| 158 | High | [M - Boc]⁺ |

| 142 | Moderate | [M - Boc - NH₂]⁺ |

| 100 | High | [Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis: N-Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate

This procedure describes a general method for the N-tert-butoxycarbonylation of amines.[2][3]

-

Reaction Setup: In a round-bottom flask, dissolve methyl cis-4-aminocyclohexanecarboxylate (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for several minutes until the amine is fully dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Work-up: Add dichloromethane (5 mL) to the reaction mixture and stir. Transfer the mixture to a separatory funnel. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to obtain the pure this compound.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[4][5]

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an ATR-FT-IR spectrometer.[6]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan and subtract it from the sample spectrum. The resulting spectrum should be baseline corrected.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) to generate charged fragments.[7]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) analyzer.[8]

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inchemistry.acs.org [inchemistry.acs.org]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

This guide provides a comprehensive overview of the synthetic routes for methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in the development of pharmaceuticals.[1] The methodologies, quantitative data, and experimental protocols are detailed for researchers, scientists, and professionals in drug development.

Synthetic Strategies and Starting Materials

The primary and most economically viable starting material for the synthesis of the cyclohexane ring of the target molecule is p-aminobenzoic acid or its nitro precursor, 4-nitrobenzoic acid. The core of the synthesis involves the catalytic hydrogenation of the aromatic ring to yield 4-aminocyclohexanecarboxylic acid. A critical aspect of this hydrogenation is the control of the stereochemistry, as it typically produces a mixture of cis and trans isomers.[2][3]

Subsequent steps involve the protection of the amino group with a di-tert-butyl dicarbonate (Boc-anhydride) and esterification of the carboxylic acid to the corresponding methyl ester. The sequence of these steps can be varied, offering different strategic advantages.

Another approach begins with 4-aminocyclohexanol, which is first N-protected and then oxidized to the corresponding cyclohexanone, followed by further functionalization to introduce the methyl carboxylate group.[4]

The following sections detail the key synthetic pathways.

Pathway I: Hydrogenation of p-Aminobenzoic Acid

This is the most direct route, starting from the readily available p-aminobenzoic acid.

Workflow for Pathway I:

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Cis/Trans Isomerism of 4-(Boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and thermodynamic stability of the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylate. This molecule is a valuable building block in medicinal chemistry, and understanding the distinct properties of its geometric isomers is crucial for its effective application in drug design and development. The Boc (tert-butyloxycarbonyl) protecting group enhances its utility in peptide synthesis and the development of other bioactive molecules.

Core Concepts: Conformational Analysis

The stereoisomerism of 4-(Boc-amino)cyclohexanecarboxylate is dictated by the substitution pattern on the cyclohexane ring. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. Steric hindrance, particularly 1,3-diaxial interactions, governs the thermodynamic stability of each isomer.

-

Trans Isomer: In the most stable conformation of the trans isomer, both the Boc-amino and the carboxylate groups can reside in equatorial positions. This arrangement minimizes steric strain, rendering the trans isomer the more thermodynamically stable of the two.

-

Cis Isomer: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. This leads to unavoidable 1,3-diaxial interactions, resulting in higher steric strain and reduced thermodynamic stability compared to the trans isomer.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value" (Gibbs free energy difference between the equatorial and axial conformers). Larger A-values indicate a greater preference for the equatorial position. For the substituents , both the Boc-amino and carboxylate groups are sterically demanding, leading to a significant energy penalty for axial placement.

Synthesis and Isomer Separation

The synthesis of 4-(Boc-amino)cyclohexanecarboxylate typically yields a mixture of cis and trans isomers. The initial synthetic route often dictates the initial ratio of these isomers.

A common synthetic approach involves the reduction of a p-substituted benzene derivative, such as p-aminobenzoic acid, followed by protection of the amino group with a Boc group. The hydrogenation of the aromatic ring often leads to a mixture of cis and trans isomers.[1][2]

Experimental Protocol: Synthesis of 4-(Boc-amino)cyclohexanecarboxylic Acid (Isomer Mixture)

-

Hydrogenation: p-Aminobenzoic acid is dissolved in a suitable solvent (e.g., an aqueous solution of sodium hydroxide) and subjected to catalytic hydrogenation using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure (e.g., 15 bar) and elevated temperature (e.g., 100°C).[1][2]

-

Boc Protection: Following the reduction, the resulting mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base without prior isolation of the isomers.[1][2]

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers can be achieved through several methods, with selective esterification being a documented approach.[1]

Experimental Protocol: Separation by Selective Esterification

-

The mixture of cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid is suspended in an aprotic solvent such as acetone.

-

A slight excess of a base (e.g., potassium carbonate) relative to the estimated amount of the cis isomer is added.

-

An alkylating agent, such as an alkyl halide (e.g., bromoethane), is introduced to the mixture.

-

The reaction is heated (e.g., to 60°C) for several hours. Under these conditions, the more sterically accessible carboxylic acid of the cis isomer is selectively esterified.

-

After cooling, the unreacted trans-4-(Boc-amino)cyclohexanecarboxylic acid can be isolated by filtration.[1]

The following diagram illustrates a general workflow for the synthesis and separation of the isomers.

References

The Pivotal Role of the Boc Protecting Group in the Synthesis and Application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug discovery. Its application in the preparation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate underscores its importance in creating versatile building blocks for complex molecular architectures. This technical guide delves into the critical role of the Boc group in the synthesis, purification, and subsequent reactions of this valuable intermediate, providing detailed experimental insights and highlighting its application in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

The Strategic Importance of the Boc Protecting Group

Amines are highly nucleophilic and basic functional groups, readily participating in a wide range of chemical reactions. In a multifunctional molecule like methyl cis-4-aminocyclohexanecarboxylate, the presence of a reactive amino group can interfere with desired transformations at the ester functionality. The Boc group serves as a temporary shield for the amino group, rendering it unreactive under a variety of conditions.[1]

Key advantages of employing the Boc protecting group include:

-

Stability: The Boc group is stable to a wide range of reagents and reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions.[2] This stability allows for selective manipulation of other functional groups within the molecule.

-

Ease of Introduction: The Boc group can be readily introduced onto an amino group, typically by reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.[3][4]

-

Facile Cleavage: The Boc group can be removed under specific and mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3] This orthogonality allows for selective deprotection without affecting other acid-labile groups if carefully controlled.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically begins with the hydrogenation of a p-aminobenzoic acid derivative to establish the cis-stereochemistry of the cyclohexane ring, followed by esterification and finally Boc protection of the amino group.[5]

Experimental Protocol: Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate

This protocol outlines a general procedure for the Boc protection of the amino group.

Materials:

-

Methyl cis-4-aminocyclohexanecarboxylate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in the chosen solvent (e.g., DCM), add the base (e.g., TEA, 2.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.5 (br s, 1H, NH), 3.67 (s, 3H, OCH₃), 3.5-3.6 (m, 1H, CH-N), 2.2-2.3 (m, 1H, CH-CO), 1.4-2.0 (m, 8H, cyclohexane CH₂), 1.44 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C=O, ester), 155 (C=O, carbamate), 80 (C(CH₃)₃), 51.5 (OCH₃), 48 (CH-N), 40 (CH-CO), 30-32 (cyclohexane CH₂), 28.4 (C(CH₃)₃).

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

The Deprotection Step: Regenerating the Amine for Further Synthesis

The removal of the Boc group is a critical step to unmask the amino functionality for subsequent reactions, such as amide bond formation in the synthesis of PROTACs.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol provides a general method for the acidic cleavage of the Boc group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TFA (10-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, methyl cis-4-aminocyclohexanecarboxylate.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Trifluoroacetic acid |

| Solvent | Dichloromethane |

| Reaction Time | 1-4 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | Quantitative |

Application in Drug Discovery: A Key Building Block for PROTACs

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The cyclohexane scaffold of this compound provides a rigid and well-defined linker component. The Boc-protected amino group allows for the controlled and sequential attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for coupling to the target protein ligand.

Logical Workflow for PROTAC Synthesis

Caption: General workflow for the synthesis of a PROTAC molecule using the title compound.

Signaling Pathways in PROTAC-Mediated Protein Degradation

While this compound itself is not directly involved in signaling, the final PROTAC molecule it helps to construct hijacks the cellular ubiquitin-proteasome pathway to induce the degradation of a target protein.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

- 1. (1r,4r)-4-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid | C13H23NO4 | CID 736918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Solubility and Stability of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in modern medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions based on its chemical structure with established knowledge of the tert-butoxycarbonyl (Boc) protecting group and methyl esters. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine these critical physicochemical properties. This document is intended to be a valuable resource for scientists working with this and structurally related molecules, enabling more efficient process development, formulation design, and synthetic strategy.

Introduction

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS No: 364385-64-8, Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a valuable synthetic intermediate. Its structure features a cyclohexane scaffold with a cis-relationship between the Boc-protected amine at the 4-position and the methyl ester at the 1-position. This arrangement provides a specific three-dimensional orientation that is often exploited in the synthesis of constrained peptides, peptidomimetics, and other complex molecular architectures for therapeutic applications.

A thorough understanding of the solubility and stability of this building block is paramount for its successful application. Solubility dictates the choice of appropriate solvents for reactions, purification, and formulation, while stability information is crucial for selecting reaction conditions, ensuring shelf-life, and predicting potential degradation pathways.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its molecular structure. The molecule possesses both non-polar (cyclohexane ring, tert-butyl group) and polar (carbamate and ester functionalities) regions, rendering it a compound of intermediate polarity.

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The polar ester and carbamate groups limit solubility in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Soluble | These solvents effectively solvate molecules of intermediate polarity. |

| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are capable of dissolving a wide range of polar and moderately non-polar compounds. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | The ability to act as hydrogen bond acceptors allows for some solubility in alcohols. |

| Aqueous | Water, Buffered Solutions | Sparingly Soluble to Insoluble | The large hydrophobic surface area of the cyclohexane and Boc group significantly limits aqueous solubility. |

Stability Profile

The chemical stability of this compound is primarily governed by the two functional groups: the Boc-protected amine and the methyl ester.

pH-Dependent Stability

The Boc protecting group is well-known for its lability under acidic conditions and general stability in the presence of bases and nucleophiles. Conversely, the methyl ester is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions.

Table 2: Predicted Stability under Acidic and Basic Conditions

| Condition | Reagent/Environment | Key Labile Group | Primary Degradation Product(s) | Predicted Rate |

| Strongly Acidic | Trifluoroacetic Acid (TFA), conc. HCl | Boc group | Methyl cis-4-aminocyclohexanecarboxylate salt | Rapid |

| Aqueous Acid | Dilute HCl, pH < 4 | Boc group & Methyl ester | Methyl cis-4-aminocyclohexanecarboxylate, cis-4-(Boc-amino)cyclohexanecarboxylic acid | Moderate |

| Neutral | Water, PBS (pH 7.4) | Methyl ester | cis-4-(Boc-amino)cyclohexanecarboxylic acid | Very Slow |

| Aqueous Base | NaOH, LiOH, pH > 9 | Methyl ester | cis-4-(Boc-amino)cyclohexanecarboxylate salt | Rapid |

Thermal and Photolytic Stability

The compound is expected to have good thermal stability under typical laboratory conditions (up to 80-100 °C). At higher temperatures, thermal decomposition of the Boc group can occur. As the molecule lacks a significant chromophore, it is predicted to have good photostability. However, for applications in drug development, formal photostability testing is recommended.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol: Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the test solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, against a calibration curve of known standards.

Caption: Workflow for solubility determination.

Protocol: Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at room temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid and solution at 60 °C

-

Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines)

-

-

Time Points: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Quenching: Stop the degradation by neutralizing the solution or protecting it from the stressor.

-

Analysis: Analyze the samples using a suitable HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Identification: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS.

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

The primary chemical transformation of interest regarding the stability of this compound is the acid-catalyzed deprotection of the Boc group. This is a fundamental reaction in peptide synthesis and the broader field of organic synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from its structure and the known properties of its constituent functional groups. This guide provides a solid foundation for researchers by offering predicted solubility and stability profiles, along with detailed, practical protocols to generate empirical data. By following these guidelines, scientists can confidently handle, store, and utilize this important synthetic building block in their research and development endeavors.

Methodological & Application

Application Notes and Protocols for the Use of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a valuable building block in peptide synthesis, particularly for the creation of peptidomimetics and conformationally constrained peptides. The incorporation of the cis-4-aminocyclohexanecarboxylic acid (cis-ACHC) moiety can impart unique structural properties, influencing receptor binding, metabolic stability, and bioavailability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its seamless integration into standard peptide synthesis workflows, both in solution and on solid phase.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in peptide synthesis.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | Methyl cis-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (DMF, DCM, THF) |

Applications in Peptide Synthesis

The incorporation of this compound into a peptide chain offers several advantages:

-

Conformational Rigidity: The cyclic nature of the cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to peptides with well-defined secondary structures.

-

Enhanced Stability: Peptides containing non-proteinogenic amino acids like cis-ACHC often exhibit increased resistance to enzymatic degradation by proteases.

-

Improved Pharmacokinetic Properties: The modification of peptides with cyclic amino acids can enhance their metabolic stability and cell permeability.

-

Novel Scaffolds for Drug Design: The unique three-dimensional structure of cis-ACHC can be exploited to design novel peptide-based therapeutics with improved affinity and selectivity for their biological targets.

Experimental Protocols

Two primary strategies for incorporating this compound into peptides are solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an N-terminally protected amino acid or peptide in solution.

Materials:

-

This compound

-

N-protected amino acid or peptide with a free carboxyl group (e.g., Fmoc-Ala-OH)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of the Carboxyl Group:

-

Dissolve the N-protected amino acid or peptide (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., HBTU, 1.1 eq) to the solution.

-

Stir the mixture at 0 °C for 20 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution of the Boc-protected cyclic amino acid.

-

Slowly add the activated carboxyl component from step 1 to the solution of this compound at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.

-

Quantitative Data for Solution-Phase Coupling:

| Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| HBTU/DIPEA | 4-6 | 85-95 | >95 |

| HATU/DIPEA | 4-6 | 88-97 | >97 |

| DCC/HOBt | 8-12 | 75-85 | >95 |

Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry

This protocol outlines the incorporation of Boc-cis-4-aminocyclohexanecarboxylic acid (after hydrolysis of the methyl ester) onto a resin-bound peptide chain using standard Boc-SPPS chemistry.

Note: For SPPS, the methyl ester of this compound must first be hydrolyzed to the free carboxylic acid (Boc-cis-4-aminocyclohexanecarboxylic acid). This can be achieved by treating the starting material with LiOH in a THF/water mixture.

Materials:

-

Boc-cis-4-aminocyclohexanecarboxylic acid

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU/HOBt or DIC)

-

Base (e.g., DIPEA)

-

Anhydrous DMF and DCM

-

25-50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection

-

5-10% DIPEA in DMF for neutralization

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 25-50% TFA in DCM for 2 minutes.

-

Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 5-10% DIPEA in DMF for 2 minutes (2x).

-

Wash the resin with DMF (5x).

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-cis-4-aminocyclohexanecarboxylic acid (3.0 eq) with HBTU (3.0 eq) and HOBt (3.0 eq) in DMF for 2-5 minutes in the presence of DIPEA (6.0 eq).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Quantitative Data for Solid-Phase Coupling:

| Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |

| HBTU/HOBt/DIPEA | 1-2 | >99 |

| DIC/HOBt | 2-4 | >98 |

Visualizations

Experimental Workflow for Solution-Phase Dipeptide Synthesis

Caption: Workflow for solution-phase dipeptide synthesis.

General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

Caption: Boc-SPPS cycle for incorporating cis-ACHC.

Conclusion

This compound is a versatile reagent for introducing conformational constraints and improving the drug-like properties of peptides. The protocols outlined in this document provide a framework for the successful incorporation of this cyclic amino acid into peptide chains using both solution-phase and solid-phase techniques. The choice of methodology will depend on the specific requirements of the target peptide, such as length and scale of synthesis. Careful optimization of coupling conditions is recommended to ensure high yields and purity of the final product.

References

Application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate in Medicinal Chemistry: A Case Study of a Phosphodiesterase 8 (PDE8) Inhibitor

Introduction

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amino and carboxyl functional groups, allows for precise stereochemical control and diverse synthetic manipulations. This application note will explore the utility of this scaffold in the context of developing potent and selective enzyme inhibitors, using the phosphodiesterase 8 (PDE8) inhibitor, PF-04957325, as a representative example. While the precise synthetic route to PF-04957325 from this specific starting material is proprietary, we will present a representative synthesis of a related core structure to illustrate the application of such building blocks.

Biological Context: PDE8 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. PDE8 is a cAMP-specific PDE, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including inflammatory conditions and neurological disorders. By inhibiting PDE8, intracellular cAMP levels are elevated, leading to the activation of downstream signaling pathways such as the cAMP/PKA/CREB and cAMP/PKA/Raf-1 pathways. These pathways are implicated in learning, memory, and inflammation.

Case Study: PF-04957325

PF-04957325 is a highly potent and selective inhibitor of PDE8A and PDE8B. Its efficacy has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key in vitro potency of PF-04957325 against PDE8 isoforms.

| Target | IC50 (nM) | Reference |

| PDE8A | 0.7 | [1][2] |

| PDE8B | 0.3 | [1][2] |

Signaling Pathways Modulated by PF-04957325

The inhibition of PDE8 by PF-04957325 leads to an increase in intracellular cAMP levels, which in turn modulates key signaling cascades. Below are diagrams illustrating two such pathways.

Figure 1: PDE8/cAMP/CREB Signaling Pathway.

Figure 2: PDE8/cAMP/PKA/Raf-1 Signaling Pathway in T-cells.

Experimental Protocols

While the direct synthesis of PF-04957325 is not publicly available, a representative synthesis of a tetrahydropyrazolopyrimidine carboxamide, a core structure with relevance to PDE inhibitors, is presented below to illustrate the potential synthetic utility of cyclohexane-based building blocks. This protocol is adapted from a known synthesis of related heterocyclic compounds.

Representative Synthesis of a Tetrahydropyrazolopyrimidine Carboxamide Core

The following workflow outlines a general strategy for the synthesis of a tetrahydropyrazolopyrimidine carboxamide core, which could be conceptually approached using a derivative of Methyl cis-4-(boc-amino)cyclohexanecarboxylate.

Figure 3: Representative Synthetic Workflow.

Step 1: Synthesis of the Pyrazolopyrimidine Core

-

To a solution of an appropriate aminopyrazole derivative (1.0 eq) in acetic acid (0.2 M), add a substituted cyclohexane-1,3-dione derivative (1.1 eq).

-

Heat the reaction mixture to 110 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolopyrimidine.

Step 2: Reduction of the Pyrimidine Ring

-

Dissolve the pyrazolopyrimidine (1.0 eq) in ethanol (0.1 M).

-

Add sodium borohydride (NaBH4) (3.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyrazolopyrimidine.

Step 3: Amide Coupling

-

To a solution of the tetrahydropyrazolopyrimidine carboxylic acid derivative (1.0 eq) in dimethylformamide (DMF) (0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final tetrahydropyrazolopyrimidine carboxamide.

Conclusion

This compound and its analogs are indispensable building blocks in modern medicinal chemistry. Their rigid conformation and versatile functional handles enable the synthesis of complex and stereochemically defined molecules. The case study of the potent PDE8 inhibitor PF-04957325, although not fully detailed in its synthesis, exemplifies the potential of such scaffolds in the design of highly active and selective enzyme inhibitors. The provided representative synthetic protocol highlights a plausible route to access related core structures, demonstrating the practical application of these valuable intermediates in drug discovery.

References

Application Notes and Protocols: Methyl cis-4-(boc-amino)cyclohexanecarboxylate as a Rigid Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.